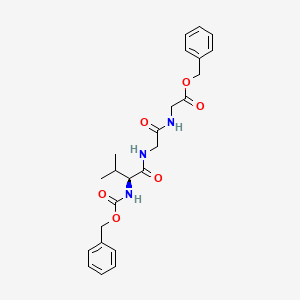

Z-Val-gly-gly-obzl

Description

Properties

IUPAC Name |

benzyl 2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-17(2)22(27-24(31)33-16-19-11-7-4-8-12-19)23(30)26-13-20(28)25-14-21(29)32-15-18-9-5-3-6-10-18/h3-12,17,22H,13-16H2,1-2H3,(H,25,28)(H,26,30)(H,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVJYQCKZWFBRL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Protected Peptide Synthesis Strategies

The chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a complex process. wikipedia.org To achieve the desired sequence and prevent unwanted side reactions, chemists employ protecting groups to temporarily block reactive functional groups on the amino acids. wikipedia.org Z-Val-Gly-Gly-OBzl is a classic example of a protected peptide fragment used in solution-phase synthesis.

In this tripeptide, two types of protecting groups are utilized:

N-terminal Protection: The amino group of the N-terminal valine residue is protected by a benzyloxycarbonyl group, commonly known as the Z or Cbz group. wikipedia.orgbachem.com This urethane-type protector is crucial for preventing the amine from participating in undesired reactions during the coupling of subsequent amino acids. wiley-vch.de

C-terminal Protection: The carboxyl group of the C-terminal glycine (B1666218) residue is protected as a benzyl (B1604629) ester (OBzl). This prevents the carboxyl group from reacting while the peptide chain is being elongated from the N-terminus. oup.com

The use of these "semipermanent" protecting groups allows for the stepwise and controlled assembly of a peptide chain. wiley-vch.de The temporary protecting group on the α-amino group of the incoming amino acid is removed to allow for the formation of a new peptide bond, while the Z and OBzl groups on the growing peptide chain remain intact until the final desired peptide is assembled. wiley-vch.de

Significance As a Model Tripeptide Building Block

Z-Val-Gly-Gly-OBzl often serves as a model substrate in various research applications within peptide chemistry. Its defined sequence and protected ends make it an ideal candidate for:

Enzyme Studies: This tripeptide can be used to investigate the activity and specificity of proteases, enzymes that cleave peptide bonds. For instance, derivatives of similar tripeptides have been used to study cysteine proteinase inhibitors.

Synthesis Methodology Development: The synthesis of this compound itself can be a benchmark for testing new coupling reagents and reaction conditions. For example, its synthesis has been used to demonstrate the effectiveness of various coupling methods. researchgate.net

Conformational Analysis: The valine residue introduces a degree of steric hindrance, making the conformational properties of this tripeptide and its derivatives interesting subjects for spectroscopic and computational studies. d-nb.info

Historical Development and Contemporary Relevance of Benzyloxycarbonyl Z and Benzyl Ester Obzl Protecting Groups in Peptide Science

Strategies for Tripeptide Assembly Involving Z-Val-Gly-Gly-OBzl

The construction of the this compound backbone is primarily achieved through solution-phase peptide synthesis, a classic and versatile approach that offers scalability and purification of intermediates at each stage. google.com Several strategic variations can be employed, including fragment condensation and stepwise elongation, to achieve the desired tripeptide.

Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis remains a dominant method for producing well-defined peptide fragments like this compound. This approach involves the coupling of amino acid or peptide derivatives in a suitable solvent, followed by purification of the product before proceeding to the next coupling step. This methodology allows for rigorous characterization of intermediates, ensuring the homogeneity of the final product. The choice of solvents is critical, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being commonly used due to their ability to dissolve the protected peptide fragments. google.comoup.com

Fragment Condensation Techniques

Fragment condensation is a powerful strategy for the synthesis of this compound. This approach involves the coupling of pre-synthesized peptide fragments. A common route is the condensation of an N-terminally protected valine (Z-Val-OH) with a C-terminally protected dipeptide of glycine (B1666218) (H-Gly-Gly-OBzl).

The synthesis of the H-Gly-Gly-OBzl fragment typically begins with the protection of glycine benzyl ester (H-Gly-OBzl), often as a tosylate or hydrochloride salt, which is then coupled with a Boc-protected glycine (Boc-Gly-OH). google.com Following the coupling reaction, the Boc protecting group is removed under acidic conditions to yield H-Gly-Gly-OBzl.

The key step is the subsequent coupling of Z-Val-OH with H-Gly-Gly-OBzl. This reaction is mediated by a coupling reagent to activate the carboxylic acid of Z-Val-OH, facilitating the formation of the peptide bond.

Table 1: Common Coupling Reagents for Fragment Condensation

| Coupling Reagent | Additive | Typical Solvent |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (B26582) (HOBt) | DMF, DCM |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | DMF, DCM |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | N-methylmorpholine (NMM) | DMF |

The use of additives like HOBt is crucial to suppress side reactions and minimize the risk of racemization at the activated amino acid residue. nih.gov

Stepwise Elongation Procedures

Alternatively, this compound can be assembled through a stepwise elongation process. This method involves the sequential addition of single amino acid residues to a growing peptide chain. The synthesis would commence from the C-terminal end, starting with glycine benzyl ester (H-Gly-OBzl).

The synthetic sequence would be as follows:

First Coupling: N-protected glycine (e.g., Z-Gly-OH or Boc-Gly-OH) is coupled with H-Gly-OBzl to form the protected dipeptide (e.g., Z-Gly-Gly-OBzl).

Deprotection: The N-terminal protecting group of the dipeptide is removed. For instance, if Z-Gly-Gly-OBzl is synthesized, the Z-group is cleaved via hydrogenolysis to yield H-Gly-Gly-OBzl.

Second Coupling: The resulting dipeptide is then coupled with Z-Val-OH to furnish the final product, this compound.

This stepwise approach allows for the systematic construction of the peptide and is particularly useful for building sequences where fragment solubility might be a concern. tandfonline.com Each step necessitates purification to ensure the desired product is carried forward to the subsequent reaction. arkat-usa.org

Protecting Group Chemistry of this compound

Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions and directing the formation of the correct peptide bond. In this compound, the benzyloxycarbonyl (Z) group and the benzyl (Bzl) ester play critical roles in masking the N-terminal amine and the C-terminal carboxylic acid, respectively.

Benzyloxycarbonyl (Z) Group for N-terminal Protection

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development in peptide chemistry. thieme-connect.de It protects the N-terminal amino group as a carbamate, rendering it less nucleophilic and preventing it from participating in undesired coupling reactions. thieme-connect.de The Z-group is renowned for its stability under a range of conditions, yet it can be removed under specific, mild conditions, a key feature of its utility in multi-step syntheses.

The introduction of the benzyloxycarbonyl (Z) group onto the N-terminus of valine is a standard procedure in peptide synthesis. The most common method involves the reaction of the amino acid with benzyl chloroformate (also known as Cbz-Cl or Z-Cl) under basic conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or an organic base like triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct.

Table 2: Conditions for Z-Group Introduction on Valine

| Reagent | Base | Solvent System | Typical Temperature |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Hydroxide (NaOH) | Water/Dioxane | 0-5 °C |

| Benzyl Chloroformate (Cbz-Cl) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp |

| N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) | Sodium Bicarbonate (NaHCO₃) | Water/Acetone | Room Temperature |

The choice of conditions can be tailored based on the solubility of the amino acid and the desired work-up procedure. The resulting Z-Val-OH is a stable, crystalline solid that can be readily purified and used in subsequent peptide coupling steps.

Controlled Deprotection Strategies and Reagents

The removal of the Z-group from the N-terminus of a peptide chain like this compound is a critical step that must be accomplished without affecting other protecting groups or the peptide bonds themselves. The two primary methods for Z-group cleavage are catalytic hydrogenation and acidolysis. thieme-connect.de

Catalytic hydrogenation is a widely employed and mild method for the deprotection of the Z-group. rsc.orgmasterorganicchemistry.com The mechanism involves the cleavage of the benzyl-oxygen bond through the action of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). thieme-connect.dersc.orgmasterorganicchemistry.com

The reaction proceeds via the adsorption of the Z-protected peptide onto the surface of the catalyst. Hydrogen molecules also adsorb onto the catalyst surface and are dissociated into hydrogen atoms. These reactive hydrogen atoms then attack the benzylic carbon-oxygen bond, leading to its cleavage. The products of this reaction are the deprotected peptide with a free N-terminal amine, toluene, and carbon dioxide. thieme-connect.de

Transfer hydrogenation offers an alternative to using gaseous hydrogen. rsc.orgresearchgate.netresearchgate.net This technique utilizes a hydrogen donor molecule, such as cyclohexene (B86901), 1,4-cyclohexadiene (B1204751), or formic acid and its salts (e.g., ammonium (B1175870) formate), in the presence of a palladium catalyst. rsc.orgresearchgate.netacs.orgresearchgate.net For instance, cyclohexene can be used with a 10% palladium-carbon catalyst to effectively remove the Z-group. rsc.orgresearchgate.net Formic acid has also been demonstrated to be a particularly effective hydrogen donor for the rapid removal of benzyloxycarbonyl protecting groups. acs.orgresearchgate.net The choice of hydrogen donor can influence the reaction conditions and rate.

A key advantage of catalytic hydrogenation is its orthogonality to many other protecting groups used in peptide synthesis, such as tert-butyl (Boc) and tert-butyl ester (OtBu) groups, which are stable under these conditions. researchgate.netresearchgate.net However, care must be taken when the peptide contains sulfur-containing amino acids (like cysteine or methionine) or certain other functional groups that can poison the catalyst. rsc.org

Table 1: Catalysts and Hydrogen Donors for Z-Group Deprotection

| Catalyst | Hydrogen Donor | Key Features |

| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Standard and widely used method. rsc.orgmasterorganicchemistry.com |

| 10% Palladium on Carbon (Pd/C) | Cyclohexene | Convenient alternative to gaseous hydrogen. rsc.orgresearchgate.net |

| 10% Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Rapid deprotection at room temperature. researchgate.netresearchgate.net |

| Palladium Black | Cyclohexene | Can also remove other benzyl-based protecting groups more rapidly. rsc.org |

| Palladium on Carbon (Pd/C) | Formic Acid / Ammonium Formate | Rapid and effective hydrogen donor. researchgate.netacs.orgresearchgate.net |

Acidolytic cleavage provides another route for the removal of the Z-group, although it is generally less common than catalytic hydrogenation for this specific protecting group. This method relies on the use of strong acids to break the urethane (B1682113) bond.

Common reagents for acidolytic cleavage include anhydrous hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA). mdpi.com The mechanism involves the protonation of the urethane oxygen, followed by the nucleophilic attack of the bromide or trifluoroacetate (B77799) ion at the benzylic carbon, leading to the release of the free amine, benzyl bromide, and carbon dioxide.

While effective, acidolysis is a harsher method than catalytic hydrogenation and can lead to side reactions if not carefully controlled. google.com The strong acidic conditions can potentially cleave other acid-labile protecting groups, such as the Boc group, or cause degradation of sensitive amino acid residues within the peptide chain. wikipedia.orgwiley-vch.de Therefore, the choice of acid and reaction conditions is crucial to ensure selective deprotection. A "low-high HF deprotection procedure" and the use of trifluoromethanesulfonic acid (TFMSA) in TFA are other strong acid systems that have been developed for cleaving benzyl-type protecting groups. mdpi.com

Catalytic Hydrogenation Mechanisms

Role in Minimizing Racemization During Coupling

A significant advantage of using the Z-group for N-terminal protection, particularly for amino acids like valine, is its ability to suppress racemization during the peptide coupling step. wikipedia.org Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. nih.govpeptide.com

The urethane-type structure of the Z-group helps to prevent the formation of a key intermediate that leads to racemization: the 5(4H)-oxazolone. The mechanism of racemization typically involves the activation of the carboxylic acid group of the N-protected amino acid, which can then cyclize to form the oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality.

The electron-withdrawing nature of the benzyloxycarbonyl group disfavors the formation of the oxazolone intermediate, thereby preserving the stereochemistry of the valine residue during the coupling reaction. sci-hub.se While no protecting group can completely eliminate racemization under all conditions, the Z-group has a well-established track record of providing a high degree of chiral purity in the resulting peptides. wikipedia.org The choice of coupling reagents and additives, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt), can further minimize the risk of racemization. wikipedia.orgpeptide.comhighfine.com

Benzyl Ester (OBzl) Group for C-terminal Protection

The protection of the C-terminal carboxylic acid is another essential aspect of peptide synthesis to prevent its unwanted participation in the coupling reaction. libretexts.org The benzyl ester (OBzl) group is a commonly used protecting group for this purpose due to its ease of introduction and its compatibility with various coupling and deprotection conditions. libretexts.orgd-nb.info

Mechanisms of OBzl-Group Introduction (e.g., Direct Benzyl Esterification)

The benzyl ester group can be introduced onto the C-terminus of the glycine residue to form this compound through several methods. One common approach is direct benzyl esterification.

This reaction typically involves treating the N-protected peptide acid (Z-Val-Gly-Gly-OH) with a benzylating agent in the presence of a base. A variety of benzylating agents can be employed, with benzyl chloride or benzyl bromide being traditional choices. However, reagents like (p-hydroxyphenyl)benzylmethylsulfonium chloride (HOBMCI) have been shown to be effective and easier to handle than benzyl chloride. oup.com

The mechanism of direct esterification with a reagent like HOBMCI in a solvent such as dichloromethane (DCM) and in the presence of a base like potassium carbonate involves the generation of a benzyl cation. oup.com The carboxylate anion of the peptide, formed by the deprotonation of the carboxylic acid by the base, then acts as a nucleophile, attacking the benzyl cation to form the benzyl ester. oup.com This method has been shown to proceed without causing racemization. oup.com

Table 2: Reagents for Direct Benzyl Esterification

| Benzylating Reagent | Base | Solvent | Key Features |

| Benzyl Chloride | Potassium Carbonate | Dichloromethane (DCM) | Conventional method. oup.com |

| (p-Hydroxyphenyl)benzylmethylsulfonium chloride (HOBMCI) | Potassium Carbonate | Dichloromethane (DCM) | Effective and easier to handle than benzyl chloride. oup.com |

Controlled Deprotection Strategies and Reagents

Similar to the Z-group, the benzyl ester protecting group is typically removed by catalytic hydrogenation. rsc.orgresearchgate.netlibretexts.org The conditions for cleaving the benzyl ester are essentially the same as those used for Z-group deprotection. The use of 10% palladium on carbon with a hydrogen source like hydrogen gas, cyclohexene, or 1,4-cyclohexadiene effectively cleaves the benzylic C-O bond, yielding the free carboxylic acid and toluene. rsc.orgresearchgate.netlibretexts.org

This simultaneous deprotection of both the N-terminal Z-group and the C-terminal OBzl group can be advantageous in the final step of a synthesis, yielding the fully deprotected peptide H-Val-Gly-Gly-OH.

Alternatively, the benzyl ester can be removed under different conditions if selective deprotection is required. Mild hydrolysis with aqueous sodium hydroxide (NaOH) can be used to saponify the ester. libretexts.org However, this method must be used with caution as basic conditions can lead to racemization or other side reactions, particularly with sensitive amino acid residues. nih.gov Enzymatic hydrolysis using esterases like thermitase or porcine liver esterase has also been explored as a mild and selective method for deprotecting peptide esters, which can avoid side reactions associated with alkaline saponification. nih.gov

Hydrogenolytic Cleavage

Influence on Intermediate Solubility and Reaction Kinetics

The presence of the Z and OBzl protecting groups on the peptide backbone significantly influences the solubility of intermediates like this compound. These benzyl-based groups are hydrophobic in nature, which can decrease the solubility of the protected peptide in aqueous solutions but enhance its solubility in various organic solvents such as dimethylformamide (DMF), chloroform, and tetrahydrofuran (B95107) (THF). annualreviews.org This property is often advantageous during the synthesis and purification steps, which are typically carried out in organic media. annualreviews.org

However, as the peptide chain elongates, the tendency of these protected intermediates to aggregate can increase, sometimes leading to poor solubility even in powerful organic solvents. annualreviews.orgucl.ac.uk This aggregation can negatively impact reaction kinetics by hindering the accessibility of the reactive sites for coupling reagents, thereby slowing down the rate of peptide bond formation. annualreviews.org The choice of solvent becomes crucial to maintain the solubility of the growing peptide chain and ensure efficient reactions. thieme-connect.dersc.org

Orthogonality Considerations in Multi-Step Peptide Synthesis with Z/OBzl Protection Schemes

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.dethieme-connect.de The combination of the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups is a classic example of a "non-orthogonal" but "differentiable" protection scheme. Both groups are susceptible to cleavage by hydrogenolysis. iris-biotech.de

However, a degree of selectivity can be achieved. For instance, the OBzl group can be selectively removed by saponification (alkaline hydrolysis) while leaving the Z group intact. oup.comthieme-connect.de Conversely, while both are removed by strong acidolysis (e.g., HBr in acetic acid), the Z group is generally more labile to acid than the OBzl group, though achieving complete selectivity can be challenging. peptide.com This differential stability allows for a strategic, sequential deprotection in multi-step syntheses.

For a truly orthogonal approach, the Z/OBzl system is often paired with other protecting groups that are stable to both hydrogenolysis and saponification. A common strategy involves using the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection, which can be removed with mild acids like trifluoroacetic acid (TFA) without affecting the Z or OBzl groups. iris-biotech.degoogle.com This allows for the stepwise elongation of the peptide chain, with the Z and OBzl groups serving as semi-permanent protection for side chains or the C-terminus until they are removed in the final steps. wiley-vch.de

Peptide Bond Formation Techniques Utilized in the Synthesis of this compound and Related Peptides

The formation of the peptide bonds in this compound requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of the next. Several reliable methods have been developed for this purpose.

Carbodiimide-Mediated Coupling (e.g., DCC)

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for the formation of peptide bonds. osti.gov In the synthesis of this compound, DCC would be used to activate the carboxyl group of a Z-protected amino acid (like Z-Val) or a Z-protected dipeptide. The activated species then reacts with the free amino group of the next component (e.g., Gly-Gly-OBzl) to form the peptide bond.

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the other component. A common practice is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt), to the reaction mixture. oup.comtandfonline.com HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions like racemization and more efficient in the subsequent coupling step. tandfonline.com The main drawback of using DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and must be removed by filtration. tandfonline.com

Table 1: Key Reagents in Carbodiimide-Mediated Coupling

| Reagent | Abbreviation | Role | Byproduct |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Coupling Reagent | N,N'-Dicyclohexylurea (DCU) |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress racemization and improve efficiency | - |

Active Ester Methods (e.g., N-Hydroxysuccinimide Esters)

The active ester method is another prevalent technique for peptide bond formation. This approach involves pre-activating the carboxyl group of the N-protected amino acid by converting it into an ester with an electron-withdrawing group, which makes the carbonyl carbon more electrophilic. N-hydroxysuccinimide (NHS or HOSu) esters are among the most commonly used active esters. oup.comgoogle.com

For the synthesis of this compound, one could, for example, react Z-Valine with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the stable, crystalline Z-Val-ONSu active ester. oup.com This isolated active ester can then be reacted with H-Gly-Gly-OBzl in a separate step to form the desired tripeptide. This two-step process is advantageous because the active esters are often stable enough to be purified and stored, and the subsequent coupling reaction proceeds under mild conditions, minimizing the risk of racemization. nii.ac.jp Other active esters, such as p-nitrophenyl (ONp) esters, have also been utilized in similar synthetic contexts. prepchem.com

Table 2: Comparison of Coupling Methods

| Method | Activating Agent | Key Features | Common Use Case in this compound Synthesis |

|---|---|---|---|

| Carbodiimide | DCC (+/- HOBt) | In-situ activation; efficient but can lead to DCU byproduct and potential racemization without additives. | Coupling Z-Val-OH with H-Gly-Gly-OBzl. |

| Active Ester | N-Hydroxysuccinimide | Pre-activated, stable intermediates; clean reaction with minimal side products. | Synthesis of Z-Val-ONSu for subsequent reaction with H-Gly-Gly-OBzl. |

Azide (B81097) Methodologies

The azide method is a classic strategy in peptide synthesis, prized for its low risk of racemization during the coupling of most amino acid residues. rsc.org The process is typically initiated from a peptide hydrazide, which is prepared by treating a corresponding peptide ester with hydrazine. thieme-connect.de This hydrazide is then converted to a highly reactive peptide azide at low temperatures using a reagent like sodium nitrite (B80452) under acidic conditions. The resulting peptide azide can then be coupled with the amino group of another amino acid or peptide ester to form the new peptide bond. rsc.org

While this method is effective in minimizing racemization, it is not without potential side reactions. thieme-connect.de The key advantages include the ability to perform fragment condensation with a reduced risk of losing stereochemical integrity, making it a valuable tool in solution-phase synthesis. rsc.orgthieme-connect.de For the synthesis of a sequence like this compound, the azide method could be employed for coupling a Z-Val azide with a Gly-Gly-OBzl fragment, or a Z-Val-Gly azide with a glycine benzyl ester. The choice of fragmentation strategy depends on the solubility and stability of the intermediates. thieme-connect.de

Mixed Anhydride (B1165640) Formations

The mixed anhydride method is a widely used and efficient technique for peptide bond formation in solution-phase synthesis. thieme-connect.degoogle.com The procedure involves two primary steps: activation and coupling. thieme-connect.de

Activation: The N-protected amino acid or peptide (the carboxyl component), such as Z-Valine, is reacted with an alkyl chloroformate, most commonly isobutyl chloroformate, in the presence of a tertiary amine. thieme-connect.degoogle.comekb.eg This reaction is conducted in an anhydrous organic solvent like tetrahydrofuran (THF) or ethyl acetate (B1210297) at a low temperature, typically -15°C, to form a mixed carbonic anhydride. thieme-connect.deekb.eg The choice of tertiary amine is critical; N-methylmorpholine (NMM) is often preferred over triethylamine (TEA) as its steric hindrance and lower basicity help to minimize racemization and other side reactions. ekb.eghighfine.com

Coupling: The activated mixed anhydride is then reacted in situ with the amino component, which would be a glycine-glycine benzyl ester (H-Gly-Gly-OBzl) in this case. The amino group of the ester attacks the carbonyl group of the activated amino acid residue in the mixed anhydride, forming the desired peptide bond and releasing carbon dioxide and isobutanol. ekb.eg

Key factors influencing the success of the mixed anhydride method include the purity of solvents, precise temperature control, and the duration of the activation step, which is generally kept short (1-4 minutes) to prevent disproportionation of the anhydride and other side reactions. ekb.eg

| Parameter | Typical Condition | Rationale / Notes |

|---|---|---|

| Carboxyl Component | N-α-acylamino acid (e.g., Z-Val-OH) | The acid to be activated. |

| Activating Agent | Isobutyl chloroformate | Generally provides better yields and minimizes side reactions compared to other chloroformates. ekb.egresearchgate.net |

| Base | N-methylmorpholine (NMM) | Preferred over stronger, less hindered bases like triethylamine (TEA) to reduce racemization. highfine.comresearchgate.net |

| Solvent | Tetrahydrofuran (THF), Ethyl Acetate | Anhydrous solvents are essential for high yields. ekb.eg |

| Temperature | -15°C to 0°C | Low temperature is crucial to control the reaction rate and suppress side reactions and racemization. thieme-connect.deekb.eg |

| Activation Time | 1-4 minutes | A short activation time prevents anhydride disproportionation. ekb.eg |

Control of Stereochemical Purity and Minimization of Racemization during Acylation

Maintaining the stereochemical integrity of the chiral amino acid centers is one of the most significant challenges in peptide synthesis. highfine.com Racemization, the conversion of a pure L- or D-amino acid into a mixture of both, can occur during the activation and coupling steps, particularly for N-acyl amino acids. thieme-connect.de

The primary mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. thieme-connect.deresearchgate.net This occurs when the activated carboxyl group of an N-acyl amino acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-enantiomers. thieme-connect.demdpi.com

Several strategies are employed to minimize racemization:

Protecting Groups: The use of urethane-based N-protecting groups, such as benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), is paramount. The oxygen atom in the urethane linkage reduces the tendency for oxazolone formation, thus suppressing racemization. thieme-connect.de

Coupling Reagents and Additives: While highly reactive coupling reagents can increase racemization, the addition of nucleophilic auxiliaries like 1-hydroxybenzotriazole (HOBt) can effectively suppress it. thaiscience.info These additives react with the activated intermediate to form an active ester that is less prone to racemization than the initial activated species. highfine.com

Base Selection: The choice of tertiary amine is critical. Sterically hindered and less basic amines, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), are preferred over stronger bases like triethylamine (TEA). highfine.commdpi.com Using the minimum necessary amount of base is also crucial. researchgate.net

Solvent and Temperature: The polarity of the solvent can influence the rate of racemization. researchgate.net Lowering the reaction temperature is a general and effective strategy to reduce the rate of both oxazolone formation and enolization. ekb.eg

| Factor | Condition to Minimize Racemization | Mechanism / Reason |

|---|---|---|

| N-Protecting Group | Urethane-type (Z, Boc) | Reduces the propensity for oxazolone formation. thieme-connect.de |

| Coupling Method | Azide method; Mixed anhydride with careful control; Carbodiimides (DCC, DIC) with additives. | Azide method is known for low racemization. rsc.org Additives like HOBt form active esters that are more resistant to racemization. highfine.comthaiscience.info |

| Base | N-methylmorpholine (NMM), 2,4,6-collidine (TMP) | Weaker basicity and steric hindrance reduce the rate of proton abstraction from the oxazolone intermediate. highfine.com |

| Temperature | Low temperatures (e.g., -15°C) | Slows the rate of all reactions, including racemization pathways. ekb.eg |

| Solvent | Less polar solvents (e.g., THF, Dichloromethane) | Solvent choice can affect the stability of the oxazolone and the rate of racemization. researchgate.net |

Purification and Isolation Methodologies for Protected Peptide Intermediates

Following the coupling reaction, the crude product containing the desired peptide, unreacted starting materials, and byproducts must be purified to achieve a high degree of homogeneity.

Chromatographic Techniques for Enhanced Product Homogeneity

Chromatography is the most powerful tool for purifying synthetic peptides. lcms.cznih.gov For protected intermediates like this compound, which are often hydrophobic, reversed-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are the methods of choice. lcms.czitalianpeptidesociety.it

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. harvardapparatus.com

Stationary Phase: The most common stationary phases are silica-based and chemically modified with alkyl chains, typically C18 or C8.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile. A gradient is run where the concentration of the organic solvent is gradually increased, causing more hydrophobic compounds to elute later.

Additives: Trifluoroacetic acid (TFA) is a common mobile phase additive used at low concentrations (~0.1%). lcms.cz It serves as an ion-pairing agent, protonating free carboxyl groups and forming ion pairs with positively charged groups, which improves peak shape and resolution. lcms.cz

Flash Chromatography: This is a variation of column chromatography that uses moderate pressure to speed up the separation. It is an excellent technique for purifying larger quantities of intermediates and can also be performed in a reversed-phase mode, making it suitable for protected peptides. italianpeptidesociety.it

The selection of the specific column and gradient conditions is optimized to achieve the best separation between the target peptide and any closely related impurities, such as deletion sequences or diastereomers formed from racemization.

Crystallization and Precipitation Protocols

Crystallization and precipitation are valuable non-chromatographic methods for the purification of protected peptide intermediates, especially on a large scale. nih.govbachem.com These techniques exploit differences in the solubility of the desired product and its impurities in various solvent systems.

The general protocol involves dissolving the crude peptide in a minimum amount of a suitable solvent in which it is readily soluble. An "anti-solvent," in which the peptide is insoluble, is then slowly added until the solution becomes turbid, inducing precipitation or crystallization of the product. orgsyn.org Alternatively, a saturated solution of the peptide can be cooled to decrease its solubility and promote crystallization.

For protected peptides like this compound, common solvent/anti-solvent systems might include ethyl acetate/hexane or dichloromethane/ether. orgsyn.org For zwitterionic intermediates, which can be formed after selective deprotection, crystallization from slightly acidic aqueous media can be a highly effective purification step. nih.gov Successful crystallization can yield products of very high purity, often eliminating the need for subsequent chromatographic steps. nih.govbachem.com

This compound and Related Z-Peptides as Substrates for Proteolytic Enzymes

N-benzyloxycarbonyl (Z) protected peptides, such as this compound, are valuable tools for studying proteolytic enzymes. The Z-group provides a hydrophobic handle that can influence substrate binding, while the peptide sequence can be tailored to the specificity of a target enzyme.

Z-protected peptides have been shown to be susceptible to hydrolysis by various proteases. Papain, a cysteine protease, is one such enzyme capable of cleaving these synthetic substrates. google.com For instance, studies have demonstrated that Z-Ala-TRIS and Z-Gly-TRIS can be hydrolyzed by papain, although the reactions may proceed slowly. google.com Papain is known for its broad specificity, but it preferentially cleaves peptide bonds involving hydrophobic or aromatic amino acid residues, making it a suitable enzyme for studying a range of peptide substrates. mdpi.com The enzymatic hydrolysis of O-aminoacyl sugars by papain has also been investigated, further highlighting its utility in cleaving specifically designed synthetic substrates under controlled conditions. tandfonline.com

Investigating how enzymes interact with a library of related Z-peptides provides insight into their specificity and potential promiscuity. Proteases are often part of families with similar structures and catalytic mechanisms, which can lead to overlapping substrate specificities. nih.gov For example, papain-like cysteine proteases (PLCPs) possess a binding cleft with distinct subsites (S1, S2, S1', S2', etc.) that accommodate the amino acid residues of the substrate flanking the scissile bond. nih.gov The S1 binding site of many PLCPs is a groove that can accommodate a variety of residues. nih.gov While some enzymes are highly specific, others exhibit promiscuity. For instance, post-proline cleaving enzyme can hydrolyze peptide bonds at the carboxyl side of both proline and alanine (B10760859) residues, though with a 100-fold lower efficiency for alanine-containing linkages. researchgate.net This promiscuity is a key factor in designing specific substrates and inhibitors, as even minor changes in the peptide sequence can dramatically alter an enzyme's ability to recognize and cleave it. Multiplex substrate profiling using diverse peptide libraries is a powerful method to rapidly determine the specificity of peptidases. nih.gov

The efficiency of enzymatic hydrolysis of Z-peptides is quantified using kinetic parameters like the Michaelis constant (K_m), maximum velocity (V_max), and catalytic rate constant (k_cat). These values provide crucial information about an enzyme's affinity for the substrate and its catalytic efficiency. americanpeptidesociety.org For example, the kinetics of papain-catalyzed hydrolysis of the fluorogenic substrate Z-Phe-Arg-Amc have been studied in detail. bibliotekanauki.pl It was found that experimental conditions, such as the concentration of dimethyl sulfoxide (B87167) (Me2SO) in the buffer, can significantly impact the kinetic parameters. An increase in Me2SO concentration led to a decrease in the apparent k_cat/K_m value, primarily by increasing K_m (reducing binding affinity) and decreasing k_cat (reducing catalytic turnover). bibliotekanauki.pl

Inhibition studies also yield important kinetic data. The inhibition constant (K_i) measures the affinity of an inhibitor for an enzyme. For post-proline cleaving enzyme, various Z-protected amino acids act as competitive inhibitors with differing K_i values, indicating varied binding affinities to the active site. researchgate.net

Table 1: Kinetic Parameters for Papain-Catalyzed Hydrolysis of Z-Phe-Arg-Amc in Varying Me2SO Concentrations bibliotekanauki.pl

| Me2SO Concentration (%) | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| 1 | 22.0 | 4.8 | 218,182 |

| 2 | 31.0 | 4.0 | 129,032 |

| 3 | 39.0 | 3.5 | 89,744 |

| 4 | 43.5 | 3.3 | 75,862 |

| 5 | 50.0 | 3.0 | 60,000 |

Studies on Enzyme Specificity and Substrate Promiscuity

Role in Enzyme Inhibition Studies and Active Site Probing

Beyond their use as substrates, Z-peptides are instrumental as scaffolds for the design of enzyme inhibitors and as probes to investigate the structure and function of enzyme active sites.

The known sequence of a substrate is often the starting point for designing a potent and specific inhibitor. nih.gov By modifying the substrate's structure, a molecule can be created that binds tightly to the active site but cannot be cleaved, thereby blocking the enzyme's function. This approach has been used to develop inhibitors for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govacs.org In one study, hydrazinopeptides were synthesized as analogues of a known Z-peptide elastase substrate. acs.org Replacing a key amino acid (like Valine or Alanine) with its corresponding α-L-hydrazino acid derivative transformed the molecule from a substrate into a reversible, competitive inhibitor. acs.org Specifically, while a hexapeptide with the sequence Z-Ala-Ala-Pro-Val-Ala-Ala-NHiPr was readily cleaved by HLE, replacing the Valine or Proline residue with a hydrazino acid resulted in compounds that bound to HLE without being hydrolyzed. acs.org The presence of a valyl moiety has been noted as being essential for potent inhibitory activity against HNE. nih.gov

Z-peptide inhibitors help elucidate the precise interactions between a ligand and an enzyme's active site. nih.gov The binding of peptide chloromethyl ketone inhibitors to the serine protease subtilisin provides a clear example. gatech.edu Crystallographic models show that the inhibitor Z-Ala-Gly-PheCH2Cl binds to the enzyme's active site in a manner analogous to a true substrate. gatech.edu The peptide backbone of the inhibitor forms an antiparallel β-sheet with a segment of the enzyme's own backbone, involving residues Ser-125, Leu-126, and Gly-127. gatech.edu This binding positions the reactive chloromethyl ketone group to alkylate the active site His-64 residue. gatech.edu This detailed structural information confirms that inhibitor binding can be a good model for substrate binding and provides a rational basis for designing new inhibitors with improved affinity and specificity. gatech.edu Inhibitors can act through various mechanisms, including competitive inhibition, where the inhibitor directly competes with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to an allosteric site. americanpeptidesociety.orgnih.gov Some peptide inhibitors have even been designed to bind at the protein-protein interface of dimeric enzymes, stabilizing an inactive conformation. pnas.org

Structure-Activity Relationships Governing Enzymatic Interactions

Key structural determinants for enzymatic interaction include:

N-terminal Protection: The benzyloxycarbonyl (Z) group is a widely used protecting group for the N-terminus in peptide synthesis. ug.edu.pl It is known to influence the conformation of the peptide backbone and can play a role in the binding process within the enzyme's active site. The Z-group is stable under various conditions but can be removed selectively, which is a cornerstone of chemoenzymatic strategies. ug.edu.plbachem.com

Amino Acid Residues: The specific amino acid sequence (Val-Gly-Gly) is a primary determinant of enzyme specificity. The side chain of the valine residue, its size, and orientation are critical for fitting into the enzyme's binding pocket. jst.go.jp Studies on related peptides, such as γ-Glu-Val-Gly, have shown that the valine side chain must have an appropriate size and orientation to activate target receptors or enzymes. jst.go.jp Furthermore, the stereochemistry is paramount; incorporating a D-amino acid instead of the natural L-form can render a peptide inactive. jst.go.jp

C-terminal Ester Group: The benzyl ester (OBzl) at the C-terminus not only protects the carboxyl group but also significantly influences substrate binding. The aromatic benzyl group can engage in hydrophobic or stacking interactions with amino acid residues within the enzyme's active site, such as Gly 65, Pro 68, Val 133, and Ala 160 in papain. acs.orgresearchgate.net This interaction can enhance the affinity of the substrate for the enzyme.

| Structural Feature | Influence on Enzymatic Interaction | Key Findings |

| N-terminal Z-group | Protects the amine; influences peptide conformation and binding. | Widely used in solution synthesis; stable to mild acid/base but removable by hydrogenolysis, allowing for controlled reactions. ug.edu.plbachem.com |

| Valine Residue | The bulky, hydrophobic side chain fits into specific enzyme pockets (S1 pocket). | The size and L-configuration of the side chain are critical for binding and activity. D-amino acids typically lead to inactivity. jst.go.jp |

| Peptide Backbone (Gly-Gly) | Provides flexibility and specific recognition points for the enzyme. | Papain can hydrolyze the Gly-Gly bond within peptides, although it has a low affinity for free glycine. acs.org |

| C-terminal OBzl group | Enhances substrate affinity through interactions with the active site. | Aromatic moiety interacts with residues like Gly 65, Val 133, and Ala 160 in papain, increasing binding. acs.orgresearchgate.net |

Utilization in Chemoenzymatic Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) is a powerful strategy that combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. google.com This approach often involves the use of enzymes, such as proteases, to form peptide bonds in a controlled manner, minimizing side reactions and eliminating the need for extensive side-chain protection. google.com

Enzymatic Formation of Peptide Bonds using Z-Protected Amino Acid or Peptide Esters

The enzymatic synthesis of peptides typically proceeds via a kinetically controlled approach. acs.org In this method, an N-protected amino acid or peptide ester (the acyl donor) reacts with a nucleophile (an amino acid or peptide with a free amino group) in the presence of a protease like chymotrypsin (B1334515) or papain. nih.gov

The process involves two main steps:

Acyl-Enzyme Intermediate Formation: The enzyme catalyzes the acylation of its active site (e.g., a serine or cysteine residue) by the N-protected peptide ester, releasing the alcohol component (in this case, benzyl alcohol). acs.org

Aminolysis: The acyl-enzyme complex is then deacylated by the amino group of the incoming nucleophile, resulting in the formation of a new, longer peptide chain. acs.org

Z-protected peptide esters like this compound are ideal acyl donors in this scheme. The Z-group provides N-terminal protection, while the OBzl ester activates the C-terminal carboxyl group for the enzymatic reaction. bachem.com This strategy has been successfully applied to the synthesis of various peptides. For example, α-chymotrypsin has been used to catalyze the synthesis of a pentapeptide, starting from Z-Gly-Trp-OBzl, demonstrating the utility of Z- and OBzl-protected fragments in a one-pot, consecutive reaction strategy.

Influence of Ester Groups (e.g., OBzl) on Substrate Affinity and Enzyme Activity

Studies comparing different alkyl and aryl esters have demonstrated that the benzyl (OBzl) group often confers superior properties. Research on the papain-catalyzed polymerization of alanine and glycine monomers showed that the efficiency of different ester groups could be ranked as OBzl > OEt (ethyl) > OMe (methyl). acs.org The tert-butyl (OtBu) ester was found to be unreactive. acs.org

The enhanced performance of the OBzl group is attributed to several factors:

Increased Substrate Affinity: The aromatic ring of the benzyl group can form favorable interactions with hydrophobic pockets in the enzyme's active site, leading to stronger binding. acs.orgresearchgate.net This enhanced affinity means that lower concentrations of the enzyme may be required to achieve high reaction yields. acs.org

Higher Reactivity: Reactions involving amino acid benzyl esters have been reported to be significantly faster and result in less hydrolysis compared to methyl esters. acs.orgresearchgate.net

Broadened Substrate Scope: The use of benzyl esters can enhance the efficiency of reactions even for amino acids that typically have a low affinity for the enzyme, such as glycine. acs.org In papain-catalyzed polymerizations, Gly-OBzl could be polymerized at all tested enzyme concentrations, whereas Gly-OMe and Gly-OEt required much higher enzyme levels. acs.org

The table below summarizes the effect of different ester groups on the papain-catalyzed polymerization of alanine, illustrating the clear advantage of the benzyl ester.

| Acyl Donor Monomer | Papain Concentration | Polymerization Yield (%) | Degree of Polymerization |

| Ala-OBzl | 0.5 U/mL | ~80% | ~12 |

| Ala-OEt | 2.5 U/mL | ~75% | ~10 |

| Ala-OMe | 2.5 U/mL | ~60% | ~8 |

| Ala-OtBu | >5 U/mL | No Polymerization | N/A |

Data adapted from studies on papain-catalyzed polymerization. acs.org

This evidence strongly suggests that for the substrate this compound, the C-terminal benzyl ester plays an active role in promoting its efficient use in enzyme-catalyzed peptide synthesis by enhancing both binding and reactivity.

Structural Analysis and Conformational Dynamics

Computational Approaches to Peptide Conformational Space

Quantum Chemical Calculations for Energetic Minima

To understand the intrinsic conformational preferences of Z-Val-Gly-Gly-OBzl, independent of solvent or crystal packing forces, quantum chemical calculations are employed. acs.org These computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy of the molecule as a function of its backbone dihedral angles (φ and ψ), generating a conformational energy map. researchgate.net The low-energy regions on this map correspond to the most stable, or energetically favorable, conformations, known as energetic minima. acs.orgcsic.es

For a peptide containing valine, calculations predict several possible low-energy conformations. csic.es The bulky isopropyl side chain of valine restricts the available conformational space compared to less hindered residues like glycine (B1666218). spbu.ru The energetic minima often correspond to well-defined secondary structures like β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds. csic.es Quantum mechanical calculations for similar amino acid derivatives have shown that different turn types (e.g., γL, γD) can have varying relative energies. csic.es

The table below illustrates hypothetical energetic minima for the valine residue within a peptide backbone, as determined by quantum chemical calculations. The relative energies indicate the stability of each conformation compared to the global minimum.

| Conformation Type | Typical Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Global Minimum | Varies (e.g., -80°, +70°) | 0.0 | Optimal balance of steric and electronic effects |

| γ-turn | Approx. (+75°, -60°) or (-75°, +60°) | 0.5 - 1.5 | C=O(i)···H-N(i+2) hydrogen bond |

| β-turn (Type I) | (φi+1, ψi+1) = (-60°, -30°) | 1.0 - 2.5 | C=O(i)···H-N(i+3) hydrogen bond |

| Extended β-strand | Approx. (-120°, +120°) | 1.5 - 3.0 | Minimized steric hindrance |

Note: This data is illustrative, based on principles from quantum chemical studies on peptide fragments. csic.es Actual values for this compound would require specific computation.

Influence of Protecting Groups on Peptide Conformation and Dynamics

The terminal protecting groups, the N-terminal Benzyloxycarbonyl (Z) group and the C-terminal benzyl (B1604629) ester (OBzl), are not passive components. They exert a significant influence on the peptide's conformational landscape and dynamics through steric and electronic effects. researchgate.netias.ac.in

The Z-group, attached to the valine residue, is bulky and aromatic. Its presence sterically hinders the rotation around the N-Cα bond, restricting the possible φ angles for the valine residue. This can favor more extended conformations to minimize steric clash. spbu.ru Similarly, the OBzl group at the C-terminus adds significant bulk. Research on the enzymatic polymerization of amino acid benzyl esters has shown that the OBzl group can actively participate in binding by interacting with hydrophobic residues in an enzyme's active site, such as valine and alanine (B10760859). acs.org This suggests the OBzl group is not just a passive protector but an active participant in defining the molecule's interactive surface. acs.org

These groups can be considered "conformation-constraining," capable of restricting the flexibility of the peptide backbone and favoring specific conformations that might be advantageous for biological recognition. nih.gov

| Protecting Group | Chemical Name | Key Features | Influence on Conformation and Dynamics |

| Z-group | Benzyloxycarbonyl | Aromatic, bulky, urethane (B1682113) linkage | Restricts φ angle of N-terminal residue (Val). Promotes extended conformations due to steric hindrance. Contributes to overall hydrophobicity. |

| OBzl group | Benzyl ester | Aromatic, bulky, ester linkage | Increases hydrophobicity of the C-terminus. Can interact with hydrophobic pockets in biological targets. acs.org May stabilize specific conformations upon binding. |

Molecular Determinants of Interaction with Biological Recognition Sites

The ability of this compound to interact with biological targets like enzymes is governed by specific molecular and stereochemical features. The molecule must present a three-dimensional structure and chemical surface that is complementary to the binding site.

For a peptide to bind effectively to an enzyme, it often needs to adopt a specific conformation that fits snugly into the active site. mdpi.com Enzymes like elastase, which cleave peptide bonds adjacent to hydrophobic residues like valine, are known to have extended binding sites that accommodate several amino acid residues. Research on elastase inhibitors based on sequences from elastin, such as those containing Gly-Val motifs, suggests that the repeating nature of these sequences is crucial for recognition and binding.

Hydrophobicity: The compound possesses significant hydrophobic character, which is a key driver for binding to many biological targets. mdpi.com This hydrophobicity arises from three main sources: the valine isopropyl side chain, the aromatic Z-group, and the aromatic OBzl group. acs.org Hydrophobic interactions are often central to the binding affinity of peptides to enzymes and receptors, where the nonpolar parts of the peptide are shielded from aqueous solvent by fitting into complementary nonpolar pockets on the protein surface. tandfonline.com Studies have shown that the benzyl ester group specifically can enhance affinity for enzymatic grooves by interacting with hydrophobic residues like Gly, Pro, and Val. acs.org

| Stereochemical Feature | Origin in this compound | Role in Molecular Recognition |

| Hydrophobicity | Valine side-chain, Z-group (aromatic), OBzl group (aromatic) | Primary driving force for binding to nonpolar pockets in enzymes/receptors. mdpi.comtandfonline.com |

| Steric Bulk | Z-group, Valine side-chain, OBzl group | Defines the molecular volume and shape; prevents binding to sterically constrained sites while promoting binding to sites with complementary shape. spbu.ru |

| Hydrogen Bonding | Peptide backbone amide N-H and C=O groups | Provides directionality and specificity in binding through formation of hydrogen bonds with the biological target. nih.gov |

| Chirality | L-Valine residue | Ensures a specific 3D orientation of the isopropyl side chain, which is critical for stereospecific recognition by chiral biological macromolecules. researchgate.net |

Advanced Chemical Biology Applications and Future Perspectives

Z-Val-Gly-Gly-OBzl as a Research Tool for Elucidating Peptide Synthesis Principles

The synthesis of this compound and similar small peptides provides a platform for investigating and refining peptide synthesis methodologies. The formation of each peptide bond within this sequence can be meticulously studied to optimize coupling conditions and minimize side reactions, such as racemization. For instance, studies on mixed carbonic anhydride (B1165640) methods have utilized simple peptide syntheses to understand how factors like the choice of tertiary amine, solvent, and temperature affect yield and the preservation of stereochemical integrity. The principles derived from such fundamental investigations are crucial for improving the synthesis of more complex and biologically active peptides. researchgate.net

Integration of this compound into Complex Peptide and Protein Synthesis Strategies

The utility of this compound extends beyond a simple model compound; it and analogous protected fragments are integral to strategies for constructing larger and more complex biomolecules.

A primary application for protected peptide fragments like this compound is in segment condensation, a convergent strategy for the synthesis of large peptides and small proteins. rsc.orgpolypeptide.com In this approach, smaller protected peptide fragments are synthesized and purified individually before being joined together. rsc.org This method offers significant advantages over linear stepwise synthesis, particularly for longer chains where the accumulation of side products and incomplete reactions can make purification of the final product exceedingly difficult. thieme-connect.de

Protected peptide fragments are essential for the synthesis of specific functional domains within larger proteins. For example, the synthesis of zinc finger domains, which are crucial for DNA binding, has been accomplished using solid-phase peptide synthesis (SPPS) with protected amino acids. sciengine.com While this compound itself may not be a direct component of a known zinc finger, the principles of its synthesis and the strategies for its use in segment condensation are directly applicable. Scientists can construct specific sequences that are known to form functional motifs by coupling appropriate protected peptide blocks. This allows for the detailed study of protein-DNA interactions and the design of novel DNA-binding proteins. sciengine.com

Segment Condensation for Larger Polypeptides

Contributions to Methodological Advancements in Peptide Chemistry and Chemical Biology

The challenges encountered during the synthesis of peptides, including those similar in nature to this compound, have driven significant methodological advancements in the field.

| Advancement | Description | Key Benefits |

| Solid-Phase Peptide Synthesis (SPPS) | A technique where the peptide chain is assembled on an insoluble polymer support. thieme-connect.demedsci.org | Simplifies purification by allowing excess reagents and byproducts to be washed away. thieme-connect.demedsci.org |

| Native Chemical Ligation (NCL) | A method for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nii.ac.jp | Enables the synthesis of large proteins that are difficult to produce by other means. thieme-connect.denii.ac.jp |

| Improved Coupling Reagents | Development of more efficient and selective reagents for forming the peptide bond, minimizing racemization and other side reactions. researchgate.net | Higher yields and purity of the target peptide. researchgate.net |

| Novel Protecting Groups | Creation of new protecting groups that can be removed under specific, mild conditions, allowing for more complex synthetic strategies (orthogonal protection). karger.comresearchgate.net | Greater flexibility in synthetic design and the ability to synthesize modified peptides. karger.comresearchgate.net |

| Solubility-Enhancing Strategies | Techniques like the use of depsipeptides or pseudoprolines to disrupt aggregation of growing peptide chains on the resin. researchgate.net | Overcomes a major limitation in the synthesis of difficult or hydrophobic sequences. researchgate.netacs.org |

These advancements, often tested and refined using model peptides, have expanded the horizons of chemical biology, enabling the synthesis of proteins with novel functions and post-translational modifications. nii.ac.jpmdpi.com

Potential as a Synthetic Intermediate for Modified Peptides and Peptidomimetics

This compound and its derivatives are valuable starting points for the creation of modified peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been altered to improve properties such as stability against enzymatic degradation or oral bioavailability. nih.gov

Strategies for creating peptidomimetics include:

Backbone Modification: Replacing the standard amide bond with isosteres like thioamides or phosphinates. nih.govmdpi.com

Side-Chain Modification: Incorporating non-canonical amino acids with unique functionalities. mdpi.comnih.gov

Cyclization: Creating cyclic peptides, which often exhibit enhanced stability and receptor affinity. nih.gov

For example, the free carboxyl group of Z-Val-Gly-Gly-OH could be coupled to a non-natural amino acid or a small molecule to create a novel peptidomimetic. Similarly, the valine residue could be replaced with a non-canonical amino acid during the initial synthesis. These modifications can lead to new therapeutic agents or research probes to investigate biological processes. nih.govresearchgate.net

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Z-Val-gly-gly-OBzl?

- Methodological Answer : To ensure accurate characterization:

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (210–280 nm) to assess purity. Optimize mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to resolve peptide peaks .

- Mass Spectrometry (MS) : Perform ESI-MS or MALDI-TOF to confirm molecular weight (C24H29N3O6, MW: 479.5 g/mol). Compare observed vs. theoretical m/z values .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., DMSO-d6) to verify stereochemistry and benzyl ester protection. Assign peaks via COSY or HSQC for backbone connectivity .

Q. How should researchers design stability studies for this compound in biological matrices?

- Methodological Answer :

- Experimental Setup : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) or human serum. Aliquot samples at timed intervals (0, 1, 3, 6, 24 hrs) .

- Analysis : Quantify degradation via HPLC-UV/MS. Use stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) to validate specificity .

- Controls : Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation. Compare with unprotected glycine derivatives .

Advanced Research Questions

Q. How can contradictions between computational predictions and empirical data on this compound’s reactivity be resolved?

- Methodological Answer :

- Cross-Validation : Re-run molecular dynamics (MD) simulations using multiple force fields (e.g., AMBER, CHARMM) and compare with experimental kinetics (e.g., enzyme inhibition assays) .

- Parameter Adjustments : Check solvent models (implicit vs. explicit) and protonation states in silico. Validate with pH-dependent experimental reactivity profiles .

- Error Analysis : Calculate RMSD between predicted and observed crystal structures (if available) or use statistical tools (e.g., chi-square tests) to quantify discrepancies .

Q. What advanced spectroscopic strategies address challenges in determining this compound’s stereochemical configuration?

- Methodological Answer :

- 2D NMR : Employ NOESY to detect nuclear Overhauser effects between valine’s γ-methyl and glycine’s α-protons, confirming L-configuration .

- VCD Spectroscopy : Use vibrational circular dichroism to distinguish enantiomers by analyzing amide I/II bands. Compare with known standards .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and solve the structure via single-crystal diffraction .

Q. How should researchers conduct a systematic literature review on this compound’s applications in enzyme inhibition studies?

- Methodological Answer :

- Search Strategy : Use Google Scholar with Boolean terms: "this compound" AND ("protease inhibition" OR "enzyme substrate"). Filter by citation count (>20) and recent publications (last 5 years) .

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Peptide Science) and avoid unreviewed repositories like .

- Data Synthesis : Create a matrix comparing IC50 values, assay conditions, and structural analogs to identify structure-activity trends .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data from this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report R<sup>2</sup> and confidence intervals .

- Outlier Detection : Apply Grubbs’ test or Q-test to exclude anomalous replicates. Validate with robust statistical packages (e.g., R, Python SciPy) .

- Reproducibility : Include triplicate measurements and report %RSD for intra-/inter-assay variability .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to benzyl ester volatility .

- Waste Disposal : Quench residual compound with 10% acetic acid before aqueous disposal. Follow institutional guidelines for peptide waste .

- Ethical Reporting : Disclose funding sources and conflicts of interest in publications, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.